molecular formula C23H18FN3O2S2 B2738871 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide CAS No. 864859-76-7

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide

Cat. No. B2738871
CAS RN: 864859-76-7
M. Wt: 451.53
InChI Key: PXORFZGTTJHVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They have been found to exhibit anti-tubercular properties, with some derivatives showing potent inhibition against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

One study discusses the structure-activity relationships of PI3K/mTOR dual inhibitors, investigating various heterocycles to improve metabolic stability. Compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide show potent inhibition of PI3Kα and mTOR, indicating their potential as cancer therapeutics (Stec et al., 2011).

Anticancer Activity

Novel fluoro-substituted benzo[b]pyran compounds have demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine, showcasing the therapeutic potential of fluorine-substituted molecules in oncology (Hammam et al., 2005).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of substituted 2-aminobenzothiazoles derivatives have shown good to moderate activity against selected bacterial and fungal microbial strains, highlighting the role of these compounds in developing new antimicrobial agents (Anuse et al., 2019).

Chemical Synthesis and Mechanistic Studies

Thiopeptide Antibiotics Synthesis

A paper describes the total synthesis of thiopeptide antibiotic amythiamicin D, utilizing a biosynthesis-inspired hetero-Diels-Alder route, indicating the significance of such compounds in producing antibiotics with activity against MRSA and malaria (Hughes et al., 2005).

Fluorobenzamides as Antimicrobial Analogs

Research on the synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial activity, emphasizing the importance of fluorine atoms in enhancing antimicrobial properties (Desai et al., 2013).

Selective Discrimination of Thiophenols

A study on the development of a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols demonstrates the potential of benzothiazole derivatives in chemical sensing and environmental monitoring (Wang et al., 2012).

Mechanism of Action

While the exact mechanism of action for your specific compound is not available, benzothiazole derivatives have been found to exhibit anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Future Directions

Research into benzothiazole derivatives is ongoing, with many potential applications in medicinal chemistry. Future work could involve the synthesis of new derivatives, testing their biological activity, and investigating their mechanisms of action .

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2S2/c1-13(28)27-11-10-15-19(12-27)31-23(26-21(29)14-6-2-3-7-16(14)24)20(15)22-25-17-8-4-5-9-18(17)30-22/h2-9H,10-12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXORFZGTTJHVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.